2-(2,6-dichlorophenoxy)-2-methylPropanoic acid
CAS No.: 16740-71-9
Cat. No.: VC21264541
Molecular Formula: C10H10Cl2O3
Molecular Weight: 249.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16740-71-9 |
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Molecular Formula | C10H10Cl2O3 |
Molecular Weight | 249.09 g/mol |
IUPAC Name | 2-(2,6-dichlorophenoxy)-2-methylpropanoic acid |
Standard InChI | InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) |
Standard InChI Key | OBTBTAXSGBQRGI-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)O)OC1=C(C=CC=C1Cl)Cl |
Canonical SMILES | CC(C)(C(=O)O)OC1=C(C=CC=C1Cl)Cl |
Introduction
Chemical Identity and Structure
Molecular Composition and Classification
2-(2,6-dichlorophenoxy)-2-methylPropanoic acid belongs to the class of phenoxyalkanoic acids, specifically characterized by a phenoxy group substituted with two chlorine atoms at positions 2 and 6. The compound has a molecular formula of C₁₀H₁₀Cl₂O₃ and a molecular weight of 249.09 g/mol . It represents a structural variant within the broader family of chlorinated phenoxy compounds, which include several important agricultural and pharmaceutical agents.
The structural nucleus of this compound consists of a phenoxy group (C₆H₅O-) with two chlorine substituents at positions 2 and 6, connected to a 2-methylpropanoic acid moiety. This arrangement creates a tertiary carbon center at the 2-position of the propanoic acid chain, which is substituted with two methyl groups .
Chemical Identifiers and Nomenclature
For precise identification in chemical databases and literature, 2-(2,6-dichlorophenoxy)-2-methylPropanoic acid is associated with several standardized identifiers:
Table 1: Chemical Identifiers for 2-(2,6-dichlorophenoxy)-2-methylPropanoic acid
Identifier Type | Value |
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PubChem CID | 20992979 |
CAS Registry Number | 16740-71-9 |
IUPAC Name | 2-(2,6-dichlorophenoxy)-2-methylpropanoic acid |
InChI | InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) |
InChIKey | OBTBTAXSGBQRGI-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)O)OC1=C(C=CC=C1Cl)Cl |
The compound is also known by several synonyms including "Propanoic acid, 2-(2,6-dichlorophenoxy)-2-methyl-" and "2-(2,6-DICHLOROPHENOXY)-2-METHYL-PROPANOICACID" .
Physical and Chemical Properties
Structural Characteristics
The 2-(2,6-dichlorophenoxy)-2-methylPropanoic acid molecule possesses several notable structural features that influence its chemical behavior. The presence of two chlorine atoms at positions 2 and 6 of the phenoxy group creates a sterically hindered environment around the ether oxygen. The tertiary carbon at the 2-position of the propanoic acid group, bearing two methyl substituents, further contributes to the compound's steric profile .
The carboxylic acid group (-COOH) at the end of the propanoic acid chain is responsible for the acidic properties of the compound. The presence of this functional group enables the molecule to participate in hydrogen bonding, which affects its solubility and interaction with biological systems .
Structural Relationships with Similar Compounds
Comparison with Related Phenoxy Derivatives
2-(2,6-dichlorophenoxy)-2-methylPropanoic acid shares structural similarities with several better-studied phenoxyalkanoic acid derivatives. Notable structural relatives include:
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2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with chlorine atoms at positions 2 and 4 rather than 2 and 6 .
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(S)-(-)-Methyl 2-(2,4-dichlorophenoxy)propionate: An ester derivative with a different chlorination pattern (2,4- instead of 2,6-) and an esterified carboxylic group .
The positioning of chlorine atoms significantly affects the biological activity and environmental persistence of these compounds. The 2,6-dichlorophenoxy substitution pattern in our target compound likely confers different steric and electronic properties compared to the more common 2,4-dichlorophenoxy arrangement found in commercial herbicides and other agrochemicals .
Relationship to Isobutyric Acid Derivatives
The 2-methylpropanoic acid (isobutyric acid) moiety in the compound connects it to another family of chemicals. Isobutyric acid is a short-chain fatty acid with the formula (CH₃)₂CHCOOH, characterized by a methyl-branched structure . In 2-(2,6-dichlorophenoxy)-2-methylPropanoic acid, this structure is further modified with an additional methyl group at the α-carbon position and the attachment of the 2,6-dichlorophenoxy group at the same position .
This structural relationship suggests potential similarities in certain chemical reactions, particularly those involving the carboxylic acid functional group, such as esterification, amidation, and salt formation .
Synthesis and Chemical Reactivity
Chemical Reactivity
Based on its functional groups, 2-(2,6-dichlorophenoxy)-2-methylPropanoic acid is expected to exhibit reactivity consistent with carboxylic acids, including:
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Esterification: Formation of esters through reaction with alcohols.
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Amidation: Formation of amides through reaction with amines.
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Salt formation: Neutralization with bases to form carboxylate salts.
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Reduction: Conversion to corresponding alcohols with appropriate reducing agents.
The presence of chlorine atoms on the phenoxy ring and the tertiary carbon center at the α-position would influence the reaction kinetics and possibly introduce steric constraints in certain transformations.
Research Gaps and Future Directions
Current Knowledge Limitations
Based on the available search results, several knowledge gaps concerning 2-(2,6-dichlorophenoxy)-2-methylPropanoic acid can be identified:
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Limited published research specifically addressing this compound's properties and applications.
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Absence of detailed toxicological and environmental fate studies.
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Lack of information on potential biological activities and structure-activity relationships.
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Insufficient data on physical properties and spectroscopic characteristics.
Suggested Research Priorities
To advance understanding of 2-(2,6-dichlorophenoxy)-2-methylPropanoic acid, the following research directions would be valuable:
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Comprehensive physical and spectroscopic characterization.
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Evaluation of potential applications based on its unique structural features.
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Assessment of environmental fate and ecotoxicological properties.
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Structure-activity relationship studies comparing its properties with other chlorophenoxy derivatives.
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Investigation of potential biochemical interactions and biological effects.
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